molecular formula C10H11NO4 B1296907 2-(2-Acetamidophenoxy)acetic acid CAS No. 1798-12-5

2-(2-Acetamidophenoxy)acetic acid

Cat. No.: B1296907
CAS No.: 1798-12-5
M. Wt: 209.2 g/mol
InChI Key: FXAVGVSUKFCXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Acetamidophenoxy)acetic acid: is an organic compound with the molecular formula C10H11NO4 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetamido group attached to a phenoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2-(2-Acetamidophenoxy)acetic acid typically begins with phenylamine and bromoacetic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents like ethanol or water.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Acetamidophenoxy)acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Acetamidophenoxy)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxyacetic acid moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • 2-(2-Methoxyphenoxy)acetic acid
  • 2-(2-Chlorophenoxy)acetic acid
  • 2-(2-Methylphenoxy)acetic acid

Comparison:

  • 2-(2-Acetamidophenoxy)acetic acid is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties.
  • 2-(2-Methoxyphenoxy)acetic acid has a methoxy group instead of an acetamido group, leading to different reactivity and biological activity.
  • 2-(2-Chlorophenoxy)acetic acid contains a chlorine atom, which can influence its chemical stability and interactions.
  • 2-(2-Methylphenoxy)acetic acid has a methyl group, affecting its hydrophobicity and biological interactions.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-acetamidophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAVGVSUKFCXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939261
Record name {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-12-5
Record name 2-[2-(Acetylamino)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1798-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC38179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC37054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.